2-((4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide
Description
Properties
CAS No. |
763108-71-0 |
|---|---|
Molecular Formula |
C18H18ClN5O2S |
Molecular Weight |
403.9 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C18H18ClN5O2S/c1-11-6-7-15(26-2)14(8-11)21-16(25)10-27-18-23-22-17(24(18)20)12-4-3-5-13(19)9-12/h3-9H,10,20H2,1-2H3,(H,21,25) |
InChI Key |
QQUJNTBXXMVAPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine and 3-Chlorophenylacetic Acid
A mixture of 85% hydrazine hydrate (4.12 moles) and 3-chlorophenylacetic acid (4.04 moles) is heated with Amberlyst 15 resin (20 g) at 150–180°C for 6 hours under reflux. The resin catalyzes the cyclization, yielding 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole with a purity of 99.2% after methanol recrystallization.
Thiol Functionalization
The triazole is treated with hydrogen sulfide (H₂S) generated in situ via the reaction of NaHS and dilute sulfuric acid (5–40% concentration). Under catalysis by diethylamine (0.5–10 wt%), the triazole reacts with H₂S at 20–80°C for 6–8 hours, introducing the thiol group at the 3-position. The crude product is purified via distillation and recrystallization in anhydrous methanol, achieving a yield of 85–90%.
Table 1: Optimization of Thiolation Conditions
| Parameter | Range Tested | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Catalyst (diethylamine) | 0.5–10 wt% | 5 wt% | 88 | 98.5 |
| Temperature | 20–80°C | 60°C | 90 | 99.1 |
| Reaction Time | 4–12 h | 8 h | 85 | 97.8 |
Preparation of N-(2-Methoxy-5-Methylphenyl)Chloroacetamide
The acetamide moiety is synthesized via a two-step acetylation-chlorination sequence.
Acetylation of 2-Methoxy-5-Methylaniline
2-Methoxy-5-methylaniline (1.0 mole) is reacted with acetic anhydride (1.2 moles) in pyridine at 0–5°C for 2 hours. The resulting N-(2-methoxy-5-methylphenyl)acetamide is isolated via vacuum filtration (yield: 95%, m.p. 102–104°C).
Chlorination with Thionyl Chloride
N-(2-methoxy-5-methylphenyl)acetamide (1.0 mole) is treated with thionyl chloride (2.5 moles) in dry dichloromethane at 40°C for 4 hours. The reaction mixture is concentrated under reduced pressure to yield N-(2-methoxy-5-methylphenyl)chloroacetamide as a white crystalline solid (yield: 89%, m.p. 68–70°C).
Table 2: Physicochemical Properties of Intermediates
| Compound | Molecular Formula | MW (g/mol) | Melting Point (°C) | Solubility (mg/mL) |
|---|---|---|---|---|
| 4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol | C₈H₆ClN₃S | 227.67 | 201–203 | 12 (DMSO) |
| N-(2-Methoxy-5-methylphenyl)chloroacetamide | C₁₀H₁₂ClNO₂ | 213.66 | 68–70 | 25 (Ethanol) |
Coupling of Triazole-Thiol and Chloroacetamide
The final step involves a nucleophilic substitution reaction between the thiol and chloroacetamide derivatives.
Reaction Conditions
A mixture of 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol (1.0 mole) and N-(2-methoxy-5-methylphenyl)chloroacetamide (1.1 moles) is stirred in dry dimethylformamide (DMF) with potassium carbonate (2.0 moles) at 60°C for 12 hours. The reaction progress is monitored via thin-layer chromatography (TLC).
Purification and Characterization
The crude product is filtered, washed with ice-cold ethanol, and recrystallized from a methanol-water (3:1) mixture. The final compound is obtained as a pale-yellow solid with a yield of 82% and a melting point of 158–160°C. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 433.08 [M+H]⁺, while ¹H-NMR (400 MHz, DMSO-d₆) exhibits signals at δ 8.21 (s, 1H, triazole-H), 7.65–7.43 (m, 4H, aromatic-H), and 3.82 (s, 3H, OCH₃).
Table 3: Spectral Data for Target Compound
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H-NMR | δ 2.28 (s, 3H, CH₃), δ 3.82 (s, 3H, OCH₃) | Methyl and methoxy groups confirmed |
| ¹³C-NMR | δ 167.71 (C=O), δ 170.34 (C=S) | Acetamide and thioether linkages confirmed |
| HRMS | 433.08 [M+H]⁺ (calc. 433.09) | Molecular formula verified |
Alternative Synthetic Routes and Scalability
One-Pot Thioacetylation
An alternative method involves the direct reaction of 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole with N-(2-methoxy-5-methylphenyl)chloroacetamide in the presence of thiourea and triethylamine. This one-pot approach reduces purification steps but yields a lower-purity product (75%).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the triazole ring, leading to various reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as an antifungal, antibacterial, or anticancer agent.
Biological Studies: It can be used to study the interactions of triazole derivatives with biological targets such as enzymes or receptors.
Pharmaceutical Development: The compound may serve as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: It can be used in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-((4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide is likely to involve interactions with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The chlorophenyl and methoxy-methylphenyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The target compound shares structural homology with several 1,2,4-triazole-based acetamides, differing primarily in substituent patterns on the triazole and aromatic rings. Key analogs include:
Research Findings and Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | 429.91 g/mol | 3.2 | 2 | 5 |
| Analog | 415.87 g/mol | 2.8 | 2 | 5 |
| Analog | 443.94 g/mol | 3.5 | 2 | 4 |
Biological Activity
The compound 2-((4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide is a triazole derivative that exhibits a range of biological activities. This article reviews its synthesis, biological mechanisms, and various applications in medicinal chemistry, focusing on its potential as an antimicrobial and anticancer agent.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 384.88 g/mol. The structure features a triazole ring substituted with an amino group and a chlorophenyl group, along with a thioacetamide moiety, which enhances its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₅O₂S |
| Molecular Weight | 384.88 g/mol |
| CAS Number | 1051771 |
| Melting Point | Not specified |
Synthesis
The synthesis involves several key steps:
- Formation of the Triazole Ring : This is typically achieved through cyclization reactions using hydrazine derivatives and appropriate aldehydes or ketones.
- Substitution Reactions : The introduction of the thioacetamide group occurs through the reaction of the triazole derivative with thioacetic acid.
- Purification : Final products are purified using techniques such as recrystallization or chromatography to ensure high yield and purity.
Antimicrobial Activity
Research indicates that triazole derivatives possess significant antimicrobial properties. The compound has been tested against various bacterial and fungal strains, showing promising results:
- Fungal Inhibition : It exhibits antifungal activity comparable to established antifungal agents like fluconazole and voriconazole.
- Bacterial Inhibition : In vitro studies have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
Anticancer Activity
The compound has shown potential as an anticancer agent in various studies:
- Mechanism of Action : It may induce apoptosis in cancer cells through the inhibition of specific enzymes involved in cell proliferation.
- Cell Line Studies : For example, studies on colon carcinoma HCT-116 cells revealed an IC50 value of approximately 6.2 μM, indicating significant cytotoxicity.
Case Studies
-
Study on Antifungal Activity :
- A comparative study evaluated the effectiveness of several triazole derivatives against Candida species. The compound demonstrated a minimum inhibitory concentration (MIC) lower than that of fluconazole in certain strains.
-
Anticancer Evaluation :
- In research focused on breast cancer cell lines (T47D), the compound exhibited IC50 values of 27.3 μM, suggesting its potential as a therapeutic agent in oncology.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The triazole ring can bind to enzymes such as cytochrome P450s, inhibiting their activity and disrupting metabolic pathways.
- Cellular Pathway Interference : By altering signaling pathways within cells, it can induce apoptosis or inhibit cell division in microbial or cancerous cells.
Comparative Analysis with Similar Compounds
| Compound Name | Activity Type | IC50 (µM) |
|---|---|---|
| 2-((4-amino-5-(3-chlorophenyl)-4H-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide | Antifungal | < 10 |
| Fluconazole | Antifungal | 8 - 64 |
| Voriconazole | Antifungal | < 0.5 |
| Itraconazole | Antifungal | 0.1 - 1 |
Q & A
Q. Key Considerations :
- Yields depend on stoichiometric ratios (e.g., 1:1.2 thiol:chloroacetamide) and reaction time (1–3 hours) .
- Impurities (e.g., unreacted thiol) are removed via column chromatography if recrystallization is insufficient .
How is the compound structurally characterized to confirm its identity?
Methodological Answer:
A combination of spectroscopic and analytical techniques is used:
- NMR Spectroscopy :
- -NMR identifies aromatic protons (3-chlorophenyl: δ 7.3–7.6 ppm) and methoxy groups (δ 3.8 ppm).
- -NMR confirms the acetamide carbonyl (δ ~170 ppm) .
- IR Spectroscopy : Peaks at ~3250 cm (N-H stretch) and ~1250 cm (C-S bond) .
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H] at m/z 432.08) .
Validation : Cross-referencing with computational data (e.g., PubChem entries) ensures structural accuracy .
Advanced Research Questions
How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer:
SAR studies focus on modifying substituents to enhance efficacy:
-
Variable Substituents :
Position Substituent Modification Observed Impact Reference 3-Chlorophenyl Replace with furan-2-yl or pyridinyl Alters antimicrobial potency Methoxy group (N-aryl) Substitute with ethoxy or methyl Affects solubility and target binding -
Experimental Design :
- Synthesize analogs with systematic substitutions.
- Test against target enzymes (e.g., CYP450 isoforms) or pathogens (e.g., S. aureus).
- Use molecular docking to predict binding affinities .
Contradiction Analysis : Discrepancies in bioactivity (e.g., higher in silico vs. in vitro activity) may arise from solubility issues or metabolic instability, requiring pharmacokinetic profiling .
What strategies resolve low yields during the thioether coupling step?
Methodological Answer:
Low yields (~40–50%) often stem from competing hydrolysis or side reactions. Optimization strategies include:
-
Reaction Conditions :
Parameter Optimization Impact Solvent Use DMF instead of ethanol Enhances nucleophilicity of thiolate ion Temperature Reduce from reflux to 50°C Minimizes chloroacetamide degradation Catalyst Add KI (10 mol%) Accelerates SN2 displacement -
Workup : Acidify the mixture post-reaction to precipitate the product, improving recovery .
Validation : Monitor by -NMR for disappearance of thiol proton (δ ~3.1 ppm) .
How should contradictory bioactivity data in literature be addressed?
Methodological Answer:
Contradictions (e.g., variable IC values) may arise from:
- Assay Variability : Standardize protocols (e.g., fixed incubation time, cell lines) .
- Compound Purity : Confirm purity via HPLC (>95%) before testing .
- Structural Confirmation : Re-characterize batches to rule out degradation or isomerization .
Case Study : A 2025 study resolved discrepancies in antifungal activity by identifying light-induced degradation of the thioether bond, prompting storage in amber vials .
What are the stability profiles of this compound under physiological conditions?
Methodological Answer:
Stability is assessed via:
pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours. LC-MS analysis shows degradation at pH <3 (amide bond hydrolysis) .
Light Sensitivity : UV exposure (254 nm) degrades the thioether linkage, requiring dark storage .
Thermal Stability : DSC/TGA reveals decomposition above 200°C, confirming room-temperature stability .
Implications : For in vivo studies, formulate with enteric coatings to prevent gastric degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
